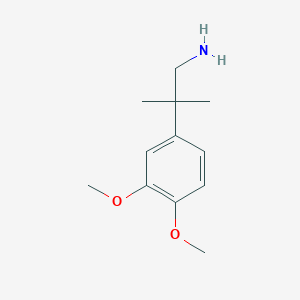

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Übersicht

Beschreibung

The compound "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a structural analog of various psychotomimetic amines and hallucinogens, which are known for their interaction with the serotonin receptor 5-HT2A/C. These compounds, including 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have been extensively studied due to their psychotomimetic properties and potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzene derivatives. For instance, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane involves regiospecific syntheses and evaluation of their psychotomimetic potency . Similarly, novel (Phenylalkyl)amines have been synthesized to investigate structure-activity relationships, where the introduction of thio-substituents and subsequent reactions lead to the desired amines . These synthetic routes provide insights into the possible synthetic pathways for "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Schiff base ligands with dimethoxyphenyl groups have been studied using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography . These techniques could be applied to determine the molecular structure of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and to confirm its purity and stereochemistry.

Chemical Reactions Analysis

The chemical behavior of similar amines under biological conditions has been studied, revealing stereoselective metabolism and O-demethylation processes . These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound . The metabolism of these compounds can lead to various metabolites with different pharmacological profiles, which is significant for their psychotomimetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of analogs of DOM, such as solubility, melting point, and stability, are essential for their handling and application in research. The synthesis of analogs has provided preliminary pharmacological data, which suggests that the physical properties of these compounds are closely related to their pharmacological effects . The analysis of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" would include its physical state, solubility in various solvents, and stability under different conditions.

Wissenschaftliche Forschungsanwendungen

Crystallographic Insights

The crystal structure and chemical properties of compounds related to 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine have been examined, revealing insights into their molecular configurations and interactions. For instance, a study on co-crystals involving similar dimethoxyphenyl structures has highlighted the buckled nature of the fused-ring system and the significant twist of the dimethoxyphenyl substituent, providing a foundation for understanding molecular interactions and design in crystal engineering (Asiri et al., 2011).

Chemical Synthesis and Reactivity

Research has also delved into the synthesis and reactivity of related compounds, offering pathways for creating novel molecules with potential applications in drug design and materials science. For example, novel synthesis methods have been developed for dipeptide synthons, demonstrating the versatility of related compounds in organic synthesis and the potential for creating complex molecular architectures (Breitenmoser et al., 2001).

Spectroscopic and Structural Analyses

Studies have also focused on the spectroscopic and structural analyses of compounds with the dimethoxyphenyl motif, providing valuable information on their chemical properties and potential applications in materials science and molecular design (Hayvalı et al., 2010).

Exploration of New Psychoactive Substances

The identification and analysis of new psychoactive substances (NPS) that share structural similarities with 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine have been a significant area of research, contributing to the understanding of their properties, mechanisms of action, and potential risks (Bertol et al., 2017).

Photopolymerization Processes

Research into the photopolymerization processes using compounds related to 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has revealed potential applications in the development of new materials, highlighting the compound's role in innovative manufacturing and materials science (Guillaneuf et al., 2010).

Wirkmechanismus

Mode of Action

The compound acts as an antagonist at beta-1 adrenergic receptors . This inhibition of normal epinephrine-mediated sympathetic actions such as increased heart rate has the effect of decreasing preload and blood pressure .

Pharmacokinetics

Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver

Result of Action

The primary result of the compound’s action is a decrease in heart rate and blood pressure due to its antagonistic effects on beta-1 adrenergic receptors . This can be beneficial in conditions such as hypertension and angina pectoris .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFLEMTQNARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482825 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |

CAS RN |

23023-17-8 | |

| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)